N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide
Description
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide is a benzamide derivative featuring a benzofuran core substituted with a 3,4-dimethoxybenzoyl group at position 2, a methyl group at position 3, and a 3,5-dimethoxybenzamide moiety at position 5 (Fig. 1). The compound’s structural complexity arises from its methoxy-rich aromatic systems and heterocyclic benzofuran scaffold, which may confer unique physicochemical and biological properties.
Synthesis of analogous benzamide derivatives often employs coupling agents such as EDC∙HCl and HOBt in dry DMF under inert atmospheres, as demonstrated in the preparation of structurally related compounds . Crystallographic tools like SHELX and ORTEP-3 are critical for structural elucidation and refinement, ensuring accurate determination of substituent conformations and intermolecular interactions .
Properties
Molecular Formula |
C27H25NO7 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C27H25NO7/c1-15-21-13-18(28-27(30)17-10-19(31-2)14-20(11-17)32-3)7-9-22(21)35-26(15)25(29)16-6-8-23(33-4)24(12-16)34-5/h6-14H,1-5H3,(H,28,30) |
InChI Key |
LNZVPCWONDFXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with appropriate amine derivatives . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antioxidant and antibacterial activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in oxidative stress and inflammation pathways. This binding can inhibit the activity of these enzymes or receptors, leading to a reduction in oxidative damage and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
a. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide This compound shares a benzamide backbone but diverges in substituents. The N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl) enables metal-catalyzed C–H bond functionalization, contrasting with the methoxy-rich aromatic systems in the target compound.
b. Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)isoxazol-5-yl]-2,6-dimethoxybenzamide) Isoxaben, a commercial herbicide, features a 2,6-dimethoxybenzamide group linked to an isoxazole heterocycle. While both compounds share methoxy-substituted benzamide moieties, the heterocyclic core (isoxazole vs. benzofuran) and alkyl substituents (1-ethyl-1-methylpropyl vs. 3-methyl) differentiate their reactivity and bioactivity.
c. N-(3-(3,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)benzofuran-5-yl)-3,5-dimethoxybenzamide (Compound 91)
This analog from shares the benzofuran core and 3,5-dimethoxybenzamide group with the target compound. Key differences include:
- Substituent at position 2: 4-methoxyphenyl (Compound 91) vs. 3,4-dimethoxybenzoyl (target).
- Methyl group: Absent in Compound 91 but present at position 3 in the target.
These variations may influence electronic properties, solubility, and intermolecular interactions in biological or material science contexts .
Structural and Functional Implications
Biological Activity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzofuran moiety : This aromatic structure contributes to the compound's chemical reactivity.
- Dimethoxy groups : These groups may enhance the compound's solubility and stability.
- Benzamide structure : This functional group is often associated with various biological activities.
The molecular formula of the compound is , with a molecular weight of 475.5 g/mol .
Antioxidant Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antioxidant properties. The presence of methoxy groups is believed to enhance the ability to scavenge free radicals, thereby protecting cells from oxidative damage .
Anticancer Potential
Research has highlighted the compound's potential as an anticancer agent. It has shown selective toxicity towards various cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications in the benzofuran structure can significantly impact cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 12.5 | High |
| A549 | 15.0 | Moderate |
| HepG2 | 20.0 | Moderate |
| PC3 | 18.0 | High |
Antimicrobial Properties
The antimicrobial activity of the compound has also been investigated, particularly against Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentrations (MIC) for some derivatives are promising, suggesting potential applications in treating bacterial infections .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Bacillus subtilis | 50 | Active |
| Escherichia coli | >100 | Inactive |
| Staphylococcus aureus | 75 | Active |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors involved in cell proliferation and apoptosis pathways, modulating these processes to exert its anticancer effects .
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds within the same structural family. For example:
- Study on Antioxidative Properties : A study demonstrated that methoxy-substituted benzamides exhibited significant antioxidative activity through free radical scavenging assays .
- Anticancer Screening : A comprehensive screening of various benzofuran derivatives revealed that those with similar structural features to our compound showed enhanced cytotoxicity against multiple cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
